5-Fluoro-3-thiophenemethanol
Description
Contextualizing Fluorinated Thiophene (B33073) Derivatives in Organic Chemistry Research
Fluorinated thiophene derivatives represent a pivotal class of compounds in organic chemistry. The introduction of fluorine into a thiophene ring can profoundly alter the molecule's physical and chemical properties. This strategic fluorination can enhance metabolic stability and modulate electronic properties, making these derivatives highly valuable in medicinal chemistry and materials science. The substitution of hydrogen with fluorine often leads to compounds with desirable characteristics, contributing to the economic importance of organofluorine chemistry. The synthesis of selectively fluorinated compounds is a significant area of study, with researchers continuously developing new methods for C-F bond formation and activation. researchgate.netscispace.com The unique properties imparted by fluorine, such as increased lipophilicity and altered reactivity, make fluorinated thiophenes attractive candidates for creating novel molecules and materials. ontosight.ai
The Role of Thiophenemethanol Scaffolds in Synthetic and Materials Chemistry
The thiophenemethanol scaffold, characterized by a thiophene ring bearing a hydroxymethyl group, is a versatile building block in organic synthesis. cymitquimica.com This structural motif is instrumental in the creation of more complex molecules with applications ranging from pharmaceuticals to electronic materials. cymitquimica.com The hydroxyl group provides a reactive handle for a variety of chemical transformations, while the thiophene ring itself can be further functionalized. cymitquimica.com Thiophenemethanol derivatives are utilized in the synthesis of conducting polymers, dyes, and compounds with potential biological activity. researchgate.netresearchgate.net For instance, 3-Thiophenemethanol (B153581) has been employed in the preparation of copolymers with potential applications in electrochromic devices. cymitquimica.comresearchgate.net The ability of the thiophene moiety to participate in π-π stacking and other intermolecular interactions also makes it a valuable component in the design of functional materials.
Establishing the Research Rationale for 5-Fluoro-3-thiophenemethanol
The research rationale for this compound emerges from the synergistic combination of its constituent parts: a fluorinated thiophene ring and a methanol (B129727) group. This specific arrangement suggests a molecule with a unique profile of reactivity and potential applications. The fluorine atom at the 5-position is expected to influence the electronic nature of the thiophene ring and may enhance the metabolic stability of molecules derived from it. The 3-methanol group provides a crucial point for chemical modification, allowing for the incorporation of this fluorinated scaffold into larger, more complex structures. The study of this compound is therefore driven by the prospect of developing new materials with tailored electronic properties and novel pharmaceutical agents with improved pharmacological profiles.
Overview of Major Research Domains Pertaining to this compound
Research involving this compound and related structures falls into several key domains. In medicinal chemistry , the focus is on synthesizing derivatives as potential therapeutic agents. Thiophene-containing compounds have shown a wide range of biological activities, and the addition of fluorine can enhance these properties. ontosight.ai In materials science , the interest lies in creating novel organic electronic materials. Fluorinated thiophenes are known to be valuable components in the development of fluoropolymers and other advanced materials with unique optical and electrical characteristics. ontosight.ai The synthesis of such compounds often involves multi-step reactions, highlighting the importance of synthetic organic chemistry in providing access to these valuable molecules. ontosight.ai Furthermore, the study of their structural and electronic properties through computational and spectroscopic methods is a significant area of research.
Interactive Data Table: Properties of Thiophene Derivatives
| Compound Name | Molecular Formula | Key Structural Features | Potential Application Areas |
| This compound | C₅H₅FOS | Fluorine at position 5, methanol at position 3 | Medicinal Chemistry, Materials Science |
| 3-Thiophenemethanol | C₅H₆OS | Methanol group at position 3 | Organic Synthesis, Materials Science |
| 2,5-dibromo-3-thiophenemethanol | C₅H₄Br₂OS | Bromine at positions 2 and 5, methanol at position 3 | Synthetic Intermediate |
| 5-Fluoro-2-thiophenecarboxylic acid | C₅H₃FO₂S | Fluorine at position 5, carboxylic acid at position 2 | Chemical Synthesis |
Structure
3D Structure
Properties
Molecular Formula |
C5H5FOS |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(5-fluorothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H5FOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 |
InChI Key |
ALUBOLNDYNMEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CO)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Fluoro 3 Thiophenemethanol and Its Precursors
Catalytic Approaches in the Synthesis of 5-Fluoro-3-thiophenemethanol
Catalysis, particularly using transition metals, offers powerful tools for the synthesis and functionalization of thiophene (B33073) derivatives. These methods provide efficient and selective pathways for forming key carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for constructing complex aryl and heteroaryl systems. Reactions like the Suzuki-Miyaura coupling are highly effective for creating C-C bonds on the thiophene ring. nih.govyoutube.com
In a typical Suzuki-Miyaura reaction, an organoboron compound (like a thiophene boronic acid) is coupled with an organic halide in the presence of a palladium catalyst and a base. youtube.com This methodology can be applied to build the 5-fluoro-3-substituted thiophene framework. For instance, a 5-fluorothiophene-3-boronic acid could be coupled with a partner that contains a protected methanol (B129727) group, or a 3-functionalized thiophene could be coupled with a fluorinated aryl halide. The choice of ligands, such as SPhos, and palladium sources, like palladium(II) acetate, is crucial for achieving high yields and catalyst efficiency. nih.gov
Table 3: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling for Thiophene Functionalization nih.gov
| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | Cyclopropylthiophenes | 69-93 |
These reactions are valued for their functional group tolerance and are instrumental in the derivatization of the thiophene core structure. organic-chemistry.org
While the Schiemann reaction is a reliable stoichiometric method, recent advancements have focused on developing catalytic methods for C-F bond formation, which remained a significant challenge in chemistry for a long time. nih.gov Transition metal-catalyzed fluorination offers milder reaction conditions and potentially new selectivities.
Metals such as copper, silver, and iridium have emerged as promising catalysts for C-F bond formation. nih.govuiowa.edurutgers.edu
Copper Catalysis: Copper-catalyzed reactions have been developed for the monofluoromethylation of aryl iodides. For example, copper thiophene-2-carboxylate (CuTC) can catalyze the fluoroalkylation of aryl iodides, demonstrating the potential for copper systems in C-F bond formation on aromatic rings. nih.gov
Iridium Catalysis: Iridium complexes have been shown to mediate the cleavage and formation of C-F bonds. The mechanism can be complex, sometimes proceeding through an initial C-H bond activation followed by fluorine migration. rutgers.edu
These developing catalytic systems represent the forefront of fluorine chemistry. researchgate.net Their application to the direct fluorination of a thiophene ring at the 5-position is an area of active research, promising more efficient and environmentally benign synthetic routes to compounds like this compound in the future.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is pivotal for minimizing environmental impact and enhancing process efficiency. Key areas of advancement include the use of biocatalysts and the exploration of more sustainable reaction environments.
Enzymatic Routes for Select Functionalization
Enzymatic catalysis offers a powerful tool for the selective synthesis of this compound and its derivatives, often providing high chemo-, regio-, and enantioselectivity under mild reaction conditions.
A primary enzymatic approach for the synthesis of this compound involves the reduction of its corresponding aldehyde, 5-fluoro-3-thiophenecarboxaldehyde. This biotransformation is effectively catalyzed by alcohol dehydrogenases (ADHs). These enzymes, often utilized as whole-cell biocatalysts, can selectively reduce the aldehyde functionality to a primary alcohol. For instance, research on analogous aromatic aldehydes has demonstrated the high efficacy of ADHs from various microbial sources. While specific data for the enzymatic reduction of 5-fluoro-3-thiophenecarboxaldehyde is not extensively published in peer-reviewed journals, the principles from related transformations are directly applicable. The use of co-immobilized ADHs with a cofactor regeneration system, for example, has been shown to be highly effective in the reduction of similar heterocyclic aldehydes, achieving high conversions and selectivities.
Another significant enzymatic route involves the kinetic resolution of racemic this compound or its derivatives using lipases. Lipases are widely employed for the enantioselective acylation of alcohols. In a typical kinetic resolution, one enantiomer of the racemic alcohol is selectively acylated to form an ester, allowing for the separation of the unreacted enantiomerically enriched alcohol and the newly formed ester. This method is particularly valuable for producing optically pure forms of the compound. Studies on the lipase-catalyzed kinetic resolution of various secondary alcohols, including those with aromatic and heterocyclic moieties, have shown excellent results with high enantiomeric excess (ee) values. While specific data for this compound is scarce, the well-established protocols for similar substrates provide a strong foundation for its application.
| Enzyme Type | Reaction | Substrate | Product | Key Advantages |
| Alcohol Dehydrogenase (ADH) | Reduction | 5-Fluoro-3-thiophenecarboxaldehyde | This compound | High selectivity, mild conditions, potential for cofactor recycling |
| Lipase | Kinetic Resolution (Acylation) | Racemic this compound | Enantiomerically enriched this compound and its ester | Access to enantiopure compounds, broad substrate scope |
Exploration of Sustainable Reaction Conditions
Beyond enzymatic methods, the broader application of green chemistry principles involves the optimization of reaction conditions to reduce waste and energy consumption.
The choice of solvent is a critical factor in the sustainability of a chemical process. For the synthesis of thiophene derivatives, a shift from traditional volatile organic compounds to greener alternatives is being actively explored. Water, ionic liquids, and deep eutectic solvents have emerged as promising media for such syntheses. mdpi.com For instance, the use of water as a solvent in the synthesis of thiophenytoins, which share a heterocyclic core, has been demonstrated to be an effective and environmentally benign approach. derpharmachemica.com Similarly, ionic liquids have been successfully employed as recyclable reaction media and even as catalysts in the synthesis of various thiophene derivatives. mdpi.com
Microwave-assisted synthesis is another powerful technique that aligns with the principles of green chemistry. benthamscience.comresearchgate.netorganic-chemistry.orgsphinxsai.comamazonaws.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.netsphinxsai.comamazonaws.com The solvent-free, microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides supported on alumina is a prime example of a rapid and efficient method for constructing C-C bonds in thiophene-containing molecules. researchgate.net This approach minimizes the use of solvents and simplifies product purification. researchgate.net The Paal-Knorr synthesis of substituted thiophenes has also been significantly improved through microwave assistance, offering a versatile and efficient route to these heterocycles. organic-chemistry.org
| Green Chemistry Approach | Application in Thiophene Synthesis | Advantages |
| Green Solvents | ||
| Water | Synthesis of thiophenytoins | Environmentally benign, readily available, safe |
| Ionic Liquids | Synthesis of substituted thiophenes | Recyclable, can act as catalyst, low vapor pressure |
| Alternative Energy Sources | ||
| Microwave Irradiation | Suzuki coupling, Paal-Knorr synthesis | Reduced reaction times, higher yields, energy efficiency |
Sophisticated Characterization Techniques for Structural Elucidation and Purity Assessment of 5 Fluoro 3 Thiophenemethanol and Its Derivatives
Advanced Spectroscopic Methods in the Characterization of 5-Fluoro-3-thiophenemethanol
High-resolution Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are cornerstone techniques for the detailed molecular analysis of this compound. These methods offer complementary information, enabling a comprehensive understanding of the compound's atomic arrangement and bonding characteristics.
NMR spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a substituted heterocycle like this compound, a multi-nuclear and multi-dimensional NMR approach is essential for complete characterization.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the thiophene (B33073) ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton.
The fluorine atom at the C-5 position and the hydroxymethyl group at the C-3 position significantly influence the chemical shifts of the ring protons (H-2 and H-4). The electron-withdrawing nature of the fluorine atom typically deshields adjacent protons. Furthermore, the fluorine nucleus couples with nearby protons, leading to characteristic splitting patterns known as J-couplings (H-F coupling), which are invaluable for confirming the fluorine's position. The H-4 proton is expected to show coupling to the fluorine atom (³JHF), while the H-2 proton would exhibit a smaller, long-range coupling (⁴JHF).
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted values based on analysis of 3-fluorothiophene (B1278697) and 3-thiophenemethanol)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OH | ~1.5 - 3.0 | broad singlet (s) | N/A |
| -CH₂OH | ~4.7 | singlet (s) or doublet (d) | JH,H (if coupled to OH) |
| H-2 | ~7.2 - 7.4 | doublet of doublets (dd) | ⁴JHF ≈ 1-2, ⁴JHH ≈ 1-2 |
| H-4 | ~6.8 - 7.0 | doublet of doublets (dd) | ³JHF ≈ 3-4, ⁴JHH ≈ 1-2 |
¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the four carbons of the thiophene ring and the one carbon of the methanol substituent.
The most informative feature in the ¹³C NMR spectrum is the direct coupling between the fluorine and the carbon atom to which it is attached (C-5). This results in a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, which unequivocally confirms the C-F bond. Smaller couplings are also observed between the fluorine atom and other carbon atoms over two (²JCF) and three (³JCF) bonds, providing further structural confirmation.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted values based on analysis of fluorinated thiophenes)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| -CH₂OH | ~60 | singlet (s) | N/A |
| C-2 | ~120 | doublet (d) | ³JCF ≈ 3-5 |
| C-3 | ~145 | doublet (d) | ³JCF ≈ 3-5 |
| C-4 | ~110 | doublet (d) | ²JCF ≈ 25-30 |
| C-5 | ~160 | doublet (d) | ¹JCF ≈ 240-260 |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this method provides clear signals with a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated molecules. mdpi.com
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, confirming the presence of one fluorine environment. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a doublet of doublets due to coupling with the H-4 proton (³JFH) and the H-2 proton (⁴JFH), directly confirming its position on the thiophene ring.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -125 to -135 | doublet of doublets (dd) | ³JFH4 ≈ 3-4, ⁴JFH2 ≈ 1-2 |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are often necessary to assemble the complete molecular structure and unambiguously assign all signals.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks. In this compound, a cross-peak between the H-2 and H-4 signals would confirm their spatial proximity and coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the H-2, H-4, and methylene proton signals to their corresponding carbon signals (C-2, C-4, and -CH₂OH).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons to C-3 and C-2/C-4 of the thiophene ring, confirming the attachment point of the methanol group. Long-range correlations from the fluorine atom to C-4 and C-3 can also be observed in specialized HMBC experiments, further solidifying the structural assignment.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by probing its molecular vibrations. iosrjournals.org
For this compound, the IR spectrum would display characteristic absorption bands corresponding to its distinct functional groups. The broad O-H stretching band of the alcohol group is typically prominent. The aromatic C-H stretching vibrations of the thiophene ring appear at higher wavenumbers, while the C=C and C-C ring stretching vibrations occur in the fingerprint region. globalresearchonline.net The presence of the C-S bond within the thiophene ring also gives rise to characteristic vibrations. jchps.com Crucially, a strong absorption band corresponding to the C-F stretch is expected, which is a key indicator of successful fluorination.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |
| C-H Stretch | Aromatic (Thiophene) | 3050 - 3150 | Medium |
| C=C Stretch | Aromatic (Thiophene) | 1500 - 1600 | Medium-Strong |
| C-C Stretch | Aromatic (Thiophene) | 1350 - 1480 | Medium-Strong |
| C-F Stretch | Fluoroaromatic | 1200 - 1270 | Strong |
| C-O Stretch | Primary Alcohol | 1000 - 1075 | Strong |
| C-S Stretch | Thiophene Ring | 650 - 850 | Medium-Weak |
Vibrational Spectroscopy in the Analysis of this compound
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the hydroxyl group, the thiophene ring, and the carbon-fluorine bond.
The O-H stretching vibration of the alcohol group is typically observed as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration from the primary alcohol appears in the 1050-1085 cm⁻¹ range. The aromatic C-H stretching vibrations of the thiophene ring are expected around 3100 cm⁻¹. nii.ac.jp Vibrations associated with the thiophene ring itself, including C=C and C-S stretching, produce a series of bands in the fingerprint region (below 1600 cm⁻¹). researchgate.netnih.gov Specifically, C=C stretching vibrations in thiophene rings are measured around 1400 cm⁻¹, while C-S stretching can be found near 800 cm⁻¹. nih.gov The C-F stretching vibration, a key indicator of successful fluorination, typically gives rise to a strong absorption band in the 1000-1400 cm⁻¹ region.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |
| Thiophene Ring | Aromatic C-H Stretch | ~3100 | Medium |
| Thiophene Ring | C=C Stretch | ~1400-1500 | Medium-Strong |
| Carbon-Fluorine (-CF) | C-F Stretch | 1000-1400 | Strong |
| Alcohol (-CH₂OH) | C-O Stretch | 1050-1085 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy serves as a valuable complement to FTIR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule.
For this compound, Raman spectroscopy is particularly effective for characterizing the thiophene ring. The C=C and C-S symmetric stretching vibrations of the thiophene ring, which are often weak in the FTIR spectrum, typically produce strong and sharp signals in the Raman spectrum. mdpi.com These characteristic bands provide a molecular fingerprint that is sensitive to the substitution pattern on the ring. The symmetric C=C stretching mode in thiophene derivatives is a prominent feature, often observed in the 1400-1550 cm⁻¹ region. mdpi.com The C-S-C deformation and stretching modes within the ring also give rise to distinct Raman signals. mdpi.com While the O-H and C-F bonds are generally weak Raman scatterers, their presence can subtly influence the vibrations of the thiophene ring, leading to shifts in the characteristic peak positions.
Table 2: Expected Raman Shifts for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiophene Ring | Symmetric C=C Stretch | 1400-1550 | Strong |
| Thiophene Ring | Ring Breathing/Deformation | 1000-1200 | Medium |
| Thiophene Ring | C-S-C Deformation | 450-700 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns.
For this compound (C₅H₅FOS), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion [M]⁺. The expected monoisotopic mass is approximately 132.0045 Da.
Under electron impact (EI) ionization, the molecular ion will undergo fragmentation, producing a characteristic pattern. Common fragmentation pathways for alcohols include the loss of a hydrogen atom (M-1) or a water molecule (M-18). Alpha-cleavage next to the oxygen atom is also a dominant fragmentation mode for alcohols. libretexts.org For this compound, key fragmentation events would likely involve the loss of the hydroxymethyl group (-CH₂OH, mass 31) or cleavage of the thiophene ring. The fragmentation of the thiophene ring itself can lead to the loss of radicals such as HCS. researchgate.net
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure / Loss | Expected m/z |
|---|---|---|
| [C₅H₅FOS]⁺ | Molecular Ion | 132 |
| [C₅H₄FOS]⁺ | Loss of H radical | 131 |
| [C₄H₄FS]⁺ | Loss of CH₂O (from rearrangement) | 103 |
| [C₄H₂FS]⁺ | Loss of CH₂OH radical (α-cleavage) | 101 |
| [C₅H₅S]⁺ | Loss of F and OH (unlikely single step) | 85 |
Electronic Absorption Spectroscopy for Chromophore Analysis (e.g., UV-Vis Spectroscopy)
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for analyzing molecules containing chromophores, such as the π-conjugated system of the thiophene ring. Thiophene and its derivatives are known to exhibit strong absorption in the UV region, typically between 200 and 300 nm, corresponding to π→π* transitions. bohrium.com
The absorption spectrum of this compound would be characterized by one or more absorption bands in the UV region. The position and intensity of the absorption maximum (λ_max_) are influenced by the substituents on the thiophene ring. The hydroxymethyl group (-CH₂OH) and the fluorine atom (-F) act as auxochromes, which can cause a shift in the absorption wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) compared to unsubstituted thiophene. Fluorination can lead to a deeper HOMO level, potentially affecting the energy of the electronic transitions. acs.orgacs.org
Table 4: UV-Vis Spectroscopy Data for Chromophore Analysis
| Parameter | Information Obtained | Expected Value for this compound |
|---|---|---|
| λ_max_ (Wavelength of Maximum Absorbance) | Energy of the primary electronic transition | ~230-260 nm |
| ε (Molar Absorptivity) | Probability of the electronic transition | 10³ - 10⁴ L mol⁻¹ cm⁻¹ |
Photoluminescence Spectroscopy for Emissive Properties
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, occurs if the molecule has a pathway to return to its ground state by emitting light from an excited electronic state. Many thiophene-based materials are known to be fluorescent, with applications in organic light-emitting diodes (OLEDs) and biological labeling. rsc.org
A photoluminescence study of this compound would involve exciting the sample at its absorption maximum (determined by UV-Vis spectroscopy) and measuring the resulting emission spectrum. Key parameters obtained would be the wavelength of maximum emission (λ_em_), the photoluminescence quantum yield (Φ_PL_), and the fluorescence lifetime (τ). These properties are highly dependent on the molecular structure and the local environment. The presence of the fluorine atom and the hydroxymethyl group can significantly influence the emissive properties of the thiophene core. frontiersin.orgtandfonline.com While some thiophene derivatives are highly luminescent, others may exhibit weak or no emission due to efficient non-radiative decay pathways. frontiersin.orgacs.org
Table 5: Information from Photoluminescence Spectroscopy
| Parameter | Description | Significance |
|---|---|---|
| Emission Spectrum (λ_em_) | Wavelength distribution of emitted light | Determines the color of the emission |
| Stokes Shift | Difference between λ_max_ and λ_em_ | Provides insight into the excited state geometry |
| Quantum Yield (Φ_PL_) | Ratio of photons emitted to photons absorbed | Measures the efficiency of the emission process |
Chromatographic and Separation Science Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. It is widely used in pharmaceutical and chemical industries to assess the purity of synthesized compounds. nih.govnih.gov
For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the two phases. Due to its moderate polarity, this compound would be well-retained on a C18 column and could be eluted with an appropriate gradient or isocratic mobile phase. mdpi.com
Detection is commonly achieved using a UV detector set at the compound's λ_max_. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing the precise determination of the compound's concentration in an unknown sample. mdpi.com
Table 6: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (set at λ_max_) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for the characterization of this compound, particularly for the identification of volatile organic compounds and the comprehensive profiling of impurities. emerypharma.comunar.ac.id This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. thermofisher.com In the context of this compound analysis, GC-MS is employed to ensure the purity of the compound, identify potential by-products from its synthesis, and detect any residual solvents or degradation products. researchgate.net
The process begins with the injection of a volatilized sample into the GC system. The separation occurs in a capillary column, where compounds are partitioned between a stationary phase and a mobile carrier gas (typically helium). phcog.com Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times. This allows for the effective separation of this compound from any accompanying impurities.
Upon exiting the column, the separated components enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into a predictable pattern of characteristic ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries, such as the NIST database, for positive identification. phytopharmajournal.com High-resolution mass spectrometry can further provide elemental composition data, aiding in the structural elucidation of unknown impurities. thermofisher.comsterlingpharmasolutions.com
For instance, in a typical analysis of a this compound sample, the main peak in the chromatogram would correspond to the target compound. Any smaller peaks would indicate the presence of impurities. By analyzing the mass spectrum of each impurity peak, researchers can identify their chemical structures. This could include starting materials from the synthesis, isomers, or related thiophene derivatives.
Table 1: Representative GC-MS Data for Impurity Analysis in a this compound Sample
| Retention Time (min) | Major m/z Fragments | Tentative Identification | Purity/Impurity |
| 8.45 | 132, 115, 101, 84 | This compound | Main Compound |
| 6.21 | 116, 88, 59 | 3-Thiophenemethanol (B153581) | Process Impurity |
| 7.89 | 150, 133, 119 | 2-Bromo-5-fluoro-3-thiophenemethanol | Starting Material |
| 9.12 | 131, 114, 99 | Isomer of this compound | Isomeric Impurity |
Note: This data is illustrative and represents typical results obtained from a GC-MS analysis.
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction (XRD) techniques are paramount for the unambiguous determination of the solid-state structure of crystalline materials like this compound and its derivatives. nih.gov These methods provide detailed information about atomic arrangement, crystal packing, and phase purity.
Single-Crystal X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the precise three-dimensional atomic and molecular structure of a crystalline compound. mdpi.com This technique requires the growth of a high-quality single crystal of the material, which, when exposed to a focused X-ray beam, diffracts the X-rays in a unique pattern. The positions and intensities of the diffracted spots are directly related to the arrangement of atoms within the crystal lattice. nih.gov
For a novel compound like this compound, SCXRD analysis would provide unequivocal proof of its chemical structure. The analysis yields critical data including bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules relative to one another in the crystal. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the material's physical properties. While specific SCXRD data for this compound is not publicly available, analysis of similarly functionalized thiophenes demonstrates the power of this technique. researchgate.net
Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Functionalized Thiophene Derivative
| Parameter | Value |
| Chemical Formula | C₈H₅FO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567 |
| b (Å) | 5.912 |
| c (Å) | 15.432 |
| β (°) | 98.75 |
| Volume (ų) | 771.8 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.625 |
Note: This table presents example data for a representative functionalized thiophene to illustrate the typical parameters obtained from an SCXRD experiment.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a versatile and non-destructive technique used to analyze the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, PXRD is performed on a finely ground powder containing a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ).
The PXRD pattern is characteristic of a specific crystalline phase. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad humps suggest an amorphous or poorly crystalline nature. nih.gov For this compound, PXRD is essential for routine quality control to confirm the identity and purity of a synthesized batch by comparing its diffraction pattern to a known standard. It is also used to identify different crystalline forms, known as polymorphs, which may possess distinct physical properties. Studies on thiophene-based copolymers have shown that PXRD can reveal information about intermolecular π–π stacking and lamellar spacing, which are critical for the performance of organic electronic materials. mdpi.comnist.gov
Table 3: Representative Powder X-ray Diffraction Peaks for a Crystalline Thiophene Derivative
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 12.5 | 7.08 | 100 | (100) |
| 20.8 | 4.27 | 65 | (011) |
| 23.2 | 3.83 | 80 | (111) |
| 25.1 | 3.55 | 95 | (200) |
| 28.9 | 3.09 | 50 | (210) |
Note: This data is a representative example illustrating a PXRD pattern for a crystalline thiophene-based compound.
Other Advanced Characterization Methodologies
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used as a monomer to synthesize polymers, such as polythiophenes, Gel Permeation Chromatography (GPC) is a critical tool for characterizing their molecular weight and molecular weight distribution. wikipedia.org GPC, also known as Size-Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution. kpi.ua
In a GPC experiment, a solution of the polymer is passed through a column packed with porous gel beads. ufl.edu Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to varying degrees, resulting in a longer path and later elution. By calibrating the system with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample. kpi.ua The PDI is a measure of the breadth of the molecular weight distribution.
This information is vital as the molecular weight and PDI of a conducting polymer significantly influence its mechanical, thermal, and electronic properties, including its solubility and film-forming capabilities. For instance, research on a fluorinated thieno[3,4-b]thiophene-based polymer, PTB7-FTh, utilized GPC to confirm the successful synthesis of a high molecular weight polymer, which is essential for efficient organic photovoltaic devices. acs.org
Table 4: GPC Data for a Fluorinated Thiophene-Based Polymer (PTB7-FTh)
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 32.32 kDa |
| Weight-Average Molecular Weight (Mw) | 66.33 kDa |
| Polydispersity Index (PDI) | 2.05 |
Data sourced from a study on the polymer PTB7-FTh, a derivative containing a fluorinated thiophene unit. acs.org
Scanning Electron Microscopy (SEM) for Morphological Analysis of Derivatives
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pub For derivatives of this compound, particularly polymers, SEM provides crucial insights into the structure of thin films, fibers, or powders, which directly impacts their performance in applications like sensors or electronic devices. libretexts.orgazooptics.com
In SEM, a focused beam of electrons scans the surface of the sample. The interactions between the electrons and the sample's atoms produce various signals, including secondary electrons, which are collected to form a high-resolution, three-dimensional-like image of the surface. pressbooks.pub To enhance conductivity and image quality, polymer samples are often coated with a thin layer of a conductive metal, such as gold or platinum. libretexts.org
SEM analysis can reveal critical morphological features. For example, in polythiophene films, SEM can be used to assess film uniformity, porosity, and the presence of defects. researchgate.net In the case of electrochemically synthesized polythiophene nanofibers, SEM images can confirm their porous, interconnected structure. researchgate.netresearchgate.net This morphological information is essential for understanding how the material's structure relates to its physical and chemical properties.
Table 5: Morphological Features of Polythiophene Derivatives Observed by SEM
| Derivative Type | Observed Morphological Features | Potential Significance |
| Thin Film | Smooth, uniform surface with some grain boundaries | Good charge transport for electronic applications |
| Nanofibers | Highly porous, interconnected fibrous network | High surface area for sensing or catalysis |
| Composite Material | Uniform dispersion of nanoparticles in polymer matrix | Enhanced mechanical or electrical properties |
| Powder | Aggregated clusters of irregular particles | Influences processability and bulk density |
Note: This table summarizes typical morphological characteristics of various polythiophene-based materials as they might be observed using SEM.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound "this compound" is not publicly available. As a result, it is not possible to generate the requested article with the specific, data-rich content required by the provided outline.
The instructions emphasize a strict adherence to an outline that requires in-depth, scientifically accurate data for the following sections concerning "this compound":
Computational and Theoretical Investigations of 5 Fluoro 3 Thiophenemethanol
Modeling of Spectroscopic Parameters
Simulation of Vibrational Spectra (IR, Raman)
Fulfilling this request would necessitate access to specific research findings, such as optimized molecular geometry parameters, HOMO-LUMO energy gap values, calculated NMR chemical shifts, and simulated vibrational frequencies, none of which were found for 5-Fluoro-3-thiophenemethanol in the performed searches.
To maintain scientific accuracy and adhere to the strict content requirements of the prompt, the article cannot be generated without this foundational data.
Theoretical Studies on Electronic Absorption and Emission Spectra
There are currently no available theoretical studies that report on the electronic absorption and emission spectra of this compound. Such studies would typically involve methods like Time-Dependent Density Functional Theory (TD-DFT) to calculate vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). This information is crucial for understanding the photophysical properties of the molecule, but remains uninvestigated.
Computational Exploration of Reaction Pathways and Mechanisms
A computational exploration of the reaction pathways and mechanisms involving this compound has not been documented. Research in this area would involve mapping potential energy surfaces for various reactions, identifying transition states, and calculating activation energies. This could provide insight into its reactivity, stability, and potential synthetic routes, but this information is not currently available.
Supramolecular Interactions and Non-Covalent Bonding
Detailed computational analyses of the specific supramolecular interactions and non-covalent bonding involving this compound are absent from the scientific literature. While general principles of such interactions in thiophene-based molecules are understood, specific quantitative data for this compound is lacking.
Investigation of Halogen Bonding Involving the Fluorine Atom
No specific computational studies have been published on halogen bonding involving the fluorine atom of this compound. Although fluorine can participate in halogen bonding, its ability to do so is generally weaker compared to heavier halogens. A dedicated study would be required to determine the potential for and characteristics of such interactions for this molecule.
Studies on Chalcogen Bonds and Their Energetics
There are no specific theoretical studies on the formation or energetics of chalcogen bonds involving the sulfur atom of this compound. Such investigations would be necessary to understand the role of the thiophene (B33073) sulfur as a chalcogen bond donor in potential crystal engineering or molecular recognition scenarios.
Hydrogen Bonding Network Analysis
A formal analysis of the hydrogen bonding network of this compound through computational methods has not been reported. The presence of the hydroxyl group suggests that hydrogen bonding would be a dominant intermolecular force, but detailed studies are needed to characterize the geometry, energetics, and cooperative effects of these potential networks.
Chemical Reactivity and Transformation Pathways of 5 Fluoro 3 Thiophenemethanol
Reactions Involving the Hydroxyl Group
The hydroxymethyl group in 5-Fluoro-3-thiophenemethanol allows for a variety of transformations common to primary alcohols. These reactions are pivotal for the further functionalization of the molecule.
The primary alcohol moiety of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will typically yield the corresponding aldehyde, 5-fluoro-3-thiophenecarbaldehyde. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the alcohol to the carboxylic acid, 5-fluoro-3-thiophenecarboxylic acid.
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| This compound | Pyridinium chlorochromate (PCC) | 5-Fluoro-3-thiophenecarbaldehyde | Oxidation |
| This compound | Potassium permanganate (KMnO₄) | 5-Fluoro-3-thiophenecarboxylic acid | Oxidation |
The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, in a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.ukyoutube.com For example, the reaction of this compound with acetic acid would yield (5-fluorothiophen-3-yl)methyl acetate.
Etherification can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another approach is reductive etherification, which can involve the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent. organic-chemistry.org
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Acetic acid (with acid catalyst) | (5-Fluorothiophen-3-yl)methyl acetate | Esterification |
| This compound | Sodium hydride, then Methyl iodide | 3-(Methoxymethyl)-5-fluorothiophene | Etherification |
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For instance, reaction with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloride, 3-(chloromethyl)-5-fluorothiophene. This chloride can then be displaced by a variety of nucleophiles to introduce new functional groups.
| Starting Material | Reagent(s) | Intermediate | Nucleophile | Final Product |
| This compound | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)-5-fluorothiophene | Cyanide (e.g., NaCN) | 2-(5-Fluorothiophen-3-yl)acetonitrile |
| This compound | p-Toluenesulfonyl chloride | (5-Fluorothiophen-3-yl)methyl tosylate | Azide (e.g., NaN₃) | 3-(Azidomethyl)-5-fluorothiophene |
Reactions of the Thiophene (B33073) Ring
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing substituents.
In electrophilic aromatic substitution (EAS) on a substituted thiophene ring, the regiochemical outcome is determined by the directing effects of the substituents. pearson.compearson.comunizin.org The fluorine atom at the 5-position is an ortho, para-director and is deactivating due to its inductive electron-withdrawing effect. The hydroxymethyl group at the 3-position is a weakly activating ortho, para-director.
Given the positions of the substituents, the directing effects can be analyzed as follows:
The fluorine atom directs incoming electrophiles to the 2- and 4-positions.
The hydroxymethyl group directs incoming electrophiles to the 2- and 4-positions.
Since both groups direct to the same positions, electrophilic substitution is expected to occur predominantly at the 2- and 4-positions. The relative amounts of substitution at each position would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.
| Reaction Type | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ | 5-Fluoro-2-nitro-3-thiophenemethanol and 5-Fluoro-4-nitro-3-thiophenemethanol |
| Halogenation | Br⁺ | 2-Bromo-5-fluoro-3-thiophenemethanol and 4-Bromo-5-fluoro-3-thiophenemethanol |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-5-fluoro-3-thiophenemethanol and 4-Acyl-5-fluoro-3-thiophenemethanol |
Directed ortho-metallation is a powerful tool for the functionalization of aromatic rings. acs.orgacs.orgnih.govresearchgate.net In the case of this compound, the hydroxymethyl group can potentially direct metallation to the adjacent 2- and 4-positions. However, the acidic proton of the hydroxyl group would first be removed by the strong base (e.g., n-butyllithium), so a protection strategy for the hydroxyl group might be necessary for selective C-H activation on the ring. Alternatively, the fluorine atom can also influence the site of metallation. The deprotonation of thiophenes is a common method for introducing new substituents. researchgate.net
Once metallated, the resulting organometallic intermediate can react with a variety of electrophiles to introduce a wide range of functional groups.
| Metallating Agent | Site of Metallation (Predicted) | Electrophile | Product |
| n-Butyllithium | 2- or 4-position | Carbon dioxide (CO₂) | 5-Fluoro-3-(hydroxymethyl)thiophene-2-carboxylic acid or 5-Fluoro-3-(hydroxymethyl)thiophene-4-carboxylic acid |
| n-Butyllithium | 2- or 4-position | N,N-Dimethylformamide (DMF) | 5-Fluoro-3-(hydroxymethyl)thiophene-2-carbaldehyde or 5-Fluoro-3-(hydroxymethyl)thiophene-4-carbaldehyde |
Influence of the Fluorine Substituent on Reactivity
The presence of a fluorine atom at the 5-position of the thiophene ring has a profound impact on the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, leading to strong electronic effects that modulate the reactivity of the thiophene ring and influence the properties of any resulting polymers.
Electronic Effects on the Thiophene Ring Reactivity
The influence of the fluorine substituent is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (or resonance) effect (+M).
Inductive Effect (-I): Due to its high electronegativity, the fluorine atom strongly withdraws electron density from the thiophene ring through the sigma bond framework. This inductive effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the monomer. A lower HOMO level generally leads to a higher oxidation potential, making the monomer more resistant to electrochemical polymerization. However, it can also enhance the environmental stability of the resulting polymer.
The net effect of the fluorine substituent is a significant polarization of the thiophene ring, which can influence the regioselectivity of subsequent reactions, including polymerization. Theoretical studies on similar fluorinated conjugated polymers have shown that fluorination of the polymer backbone can lower both the HOMO and LUMO energy levels and simultaneously widen the energy bandgap. acs.org
The following table summarizes the expected electronic effects of the fluorine substituent on the properties of this compound and its potential polymer.
| Property | Effect of Fluorine Substituent | Rationale |
| HOMO Energy Level | Lowered | Strong electron-withdrawing inductive effect (-I) |
| LUMO Energy Level | Lowered | Strong electron-withdrawing inductive effect (-I) |
| Oxidation Potential | Increased | Lowered HOMO energy level requires more energy to remove an electron |
| Polymer Bandgap | Potentially widened | Both HOMO and LUMO levels are lowered, but the extent can differ |
| Polymer Stability | Increased | Lowered HOMO level provides greater resistance to oxidation |
Stereoelectronic Effects in Derivative Formation
Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule. In the context of this compound, the fluorine substituent can exert significant stereoelectronic control during the formation of derivatives, particularly in polymerization processes that proceed via specific intermediates.
For instance, in the Grignard metathesis (GRIM) polymerization, a common method for synthesizing regioregular polythiophenes, the fluorine atom can direct the formation of a single regioisomer of the Grignard intermediate. acs.org This directing effect is crucial for achieving a high degree of regioregularity in the resulting polymer chain, which in turn significantly impacts the material's electronic properties. The presence of the fluorine substituent can have a beneficial impact on the selectivity of the metathesis step. acs.org
Furthermore, the fluorine atom can participate in non-covalent interactions, such as F···H and F···S contacts, which can influence the conformation and packing of the polymer chains in the solid state. These interactions can lead to a more co-planar backbone structure, which enhances pi-stacking and improves charge carrier mobility in electronic devices. acs.orgnih.gov Studies on fluorinated polythiophenes have shown an enhanced tendency to aggregate in solution, which is attributed to a more co-planar backbone. acs.org
Polymerization Mechanisms and Electrochemical Behavior
The presence of both a polymerizable thiophene ring and a functional methanol (B129727) group suggests that this compound can be polymerized through several routes, primarily chemical and electrochemical methods.
Chemical Polymerization of this compound and Its Analogs
Chemical polymerization offers a versatile route to producing well-defined polythiophenes. One of the most effective methods for achieving regioregular head-to-tail coupled polythiophenes is the Grignard Metathesis (GRIM) polymerization. cmu.edu
For this compound, the synthesis would likely begin with the protection of the hydroxyl group of the methanol substituent to prevent interference with the Grignard reagent. The protected monomer would then be di-brominated at the 2- and 5-positions of the thiophene ring. Treatment of this di-brominated monomer with a Grignard reagent, such as isopropylmagnesium chloride, would selectively form a mono-Grignard reagent. As mentioned previously, the fluorine atom would likely direct this reaction to yield a single regioisomer. Subsequent addition of a nickel catalyst, such as Ni(dppe)Cl2, would initiate the polymerization, leading to the formation of a regioregular polymer. A final deprotection step would yield poly(this compound).
The GRIM method is known to have characteristics of a living chain-growth polymerization, which allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. rsc.org This method also allows for the in-situ functionalization of the polymer end-groups. cmu.edufigshare.com
Electrochemical Polymerization Studies and Resulting Polymer Properties
Electrochemical polymerization is another powerful technique for synthesizing conducting polymers directly onto an electrode surface. The process involves the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film that deposits on the electrode.
The electrochemical polymerization of this compound would be influenced by both the fluorine and the methanol substituents. As discussed, the electron-withdrawing nature of the fluorine atom is expected to increase the oxidation potential of the monomer compared to unsubstituted thiophene. A comparative study on the electrochemical polymerization of 3-thiophenemethanol (B153581) and 3-methylthiophene has been reported, indicating that the hydroxyl group also affects the polymerization process. sigmaaldrich.comsigmaaldrich.com
The general mechanism for the electropolymerization of thiophene derivatives is as follows:
Oxidation: The monomer is oxidized at the electrode surface to form a radical cation.
Coupling: Two radical cations couple to form a dihydro-dimer dication.
Deprotonation: The dimer loses two protons to form a neutral dimer.
Chain Growth: The dimer is more easily oxidized than the monomer, leading to further coupling and chain growth.
The properties of the resulting poly(this compound) film would be significantly impacted by the fluorine substituent. The fluorination is expected to result in a polymer with:
Lower HOMO and LUMO energy levels: This can improve air stability and potentially alter the polymer's color and optical absorption properties. rsc.org
A more planar backbone: Leading to enhanced intermolecular interactions and potentially higher charge carrier mobility. acs.orgnih.gov
Modified morphology: The polymer film's surface structure and packing can be influenced by the presence of the fluorine atom.
The electrochemical behavior of the resulting polymer would be characterized by its cyclic voltammetry profile, showing reversible oxidation and reduction peaks corresponding to the p-doping and de-doping processes. The potential of these peaks would also be influenced by the electronic effects of the fluorine substituent.
The following table provides a hypothetical comparison of the electrochemical properties of this compound with its non-fluorinated analog, 3-thiophenemethanol.
| Property | 3-Thiophenemethanol | This compound (Expected) |
| Monomer Oxidation Potential | Lower | Higher |
| Polymer Doping Potential | Lower | Higher |
| Polymer Stability | Good | Excellent |
| Polymer Film Morphology | Varies | Potentially more ordered |
Derivatization and Functionalization Strategies Based on 5 Fluoro 3 Thiophenemethanol
Synthesis of Functionalized Thiophene (B33073) Monomers for Polymerization
The hydroxymethyl group at the 3-position of 5-Fluoro-3-thiophenemethanol offers a versatile handle for conversion into various polymerizable monomers. The fluorine atom at the 5-position can influence the electronic properties and stability of the resulting polymers.
One common strategy involves the conversion of the alcohol functionality into a more reactive group suitable for polymerization. For instance, the hydroxymethyl group can be transformed into a halomethyl group (e.g., chloromethyl or bromomethyl) through treatment with appropriate halogenating agents. This functionalized monomer can then undergo polymerization through various coupling reactions, such as Grignard metathesis (GRIM) polymerization, to yield poly(3-substituted-thiophene)s.
Another approach is to convert the alcohol into an acrylate (B77674) or methacrylate (B99206) monomer by esterification with acryloyl chloride or methacryloyl chloride, respectively. These monomers can then be subjected to radical polymerization to produce polymers with a poly(acrylate) or poly(methacrylate) backbone and pendant fluorinated thiophene moieties.
The etherification of the hydroxymethyl group with a long alkyl chain containing a polymerizable group, such as a vinyl or styryl moiety, would yield another class of functionalized monomers. These could be polymerized via methods like ring-opening metathesis polymerization (ROMP) or radical polymerization.
Table 1: Potential Functionalized Monomers from this compound and Relevant Polymerization Methods
| Monomer Type | Functionalization Reaction | Polymerization Method | Potential Polymer Properties |
| Halomethylthiophene | Halogenation (e.g., with SOCl₂) | Grignard Metathesis (GRIM) | Conductive, electroactive |
| Thienyl acrylate/methacrylate | Esterification | Radical Polymerization | Optically active, tunable solubility |
| Thienyl ether with vinyl/styryl group | Williamson Ether Synthesis | ROMP, Radical Polymerization | Tailorable mechanical properties |
Creation of Complex Molecular Architectures and Oligomers
The synthesis of well-defined oligomers and complex molecular architectures from this compound would likely involve iterative coupling strategies. The hydroxymethyl group can be protected, followed by functionalization of the thiophene ring, typically at the 2- and 4-positions, to introduce coupling handles such as boronic esters or stannanes.
For instance, after protecting the alcohol as a silyl (B83357) ether, the thiophene ring could be brominated at the 2- and 4-positions. These bromine atoms can then participate in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings. By carefully controlling the stoichiometry and reaction conditions, dimers, trimers, and higher oligomers can be synthesized in a stepwise manner.
Dendritic structures or star-shaped molecules could also be envisioned by using a multifunctional core molecule and coupling it with a derivative of this compound. The fluorine atom would be expected to impart specific electronic and conformational properties to these complex architectures.
Development of this compound-Based Ligands for Catalysis
The development of ligands for catalysis from this compound would involve the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur. The hydroxymethyl group is a key site for such modifications.
One potential route is the conversion of the alcohol to a chloromethyl or bromomethyl group, followed by reaction with a phosphine (B1218219) nucleophile, such as diphenylphosphine, to yield a phosphine ligand. The resulting ligand would feature a fluorinated thiophene moiety, which could influence the electronic properties of the metal center in a catalytic complex.
Alternatively, the alcohol could be oxidized to an aldehyde, which can then undergo condensation with a chiral amine to form a chiral imine ligand. Such ligands are valuable in asymmetric catalysis. The fluorine atom could play a role in modulating the stereoselectivity of the catalyzed reaction.
Table 2: Potential Ligand Types Derived from this compound
| Ligand Class | Key Synthetic Step | Potential Catalytic Application |
| Phosphine Ligands | Nucleophilic substitution with a phosphide | Cross-coupling reactions |
| Chiral Imine Ligands | Condensation of the corresponding aldehyde with a chiral amine | Asymmetric synthesis |
| Thioether Ligands | Conversion of the alcohol to a thiol, followed by alkylation | Hydroformylation, carbonylation |
Derivatization for Enhanced Analytical Detectability in Research Applications
To enhance the analytical detectability of this compound, particularly in techniques like UV-Vis spectroscopy or fluorescence spectroscopy, the molecule can be derivatized with a chromophore or a fluorophore.
The hydroxymethyl group is the primary site for such derivatization. Esterification or etherification with a molecule containing a conjugated aromatic system (a chromophore) would lead to a derivative with a strong UV-Vis absorbance at a specific wavelength, facilitating its quantification.
For fluorescence detection, the alcohol can be reacted with a fluorescent labeling agent, such as dansyl chloride or a fluorescein (B123965) derivative. The resulting fluorescent derivative would allow for highly sensitive detection and quantification using fluorescence spectroscopy or high-performance liquid chromatography (HPLC) with a fluorescence detector.
Another strategy for enhancing detectability, particularly in mass spectrometry, is derivatization with a group that improves ionization efficiency or provides a characteristic fragmentation pattern.
Table 3: Derivatization Strategies for Enhanced Analytical Detection
| Analytical Technique | Derivatization Reagent Type | Resulting Derivative | Advantage |
| UV-Vis Spectroscopy | Chromophoric acid chloride (e.g., benzoyl chloride) | Ester with a conjugated system | Increased molar absorptivity |
| Fluorescence Spectroscopy | Fluorescent labeling agent (e.g., dansyl chloride) | Fluorescent ester or ether | High sensitivity detection |
| Mass Spectrometry | Silylating agent (e.g., TBDMSCl) | Silyl ether | Improved volatility and ionization |
Applications of 5 Fluoro 3 Thiophenemethanol and Its Derivatives in Advanced Materials Science
Organic Semiconducting Materials
The introduction of fluorine into the thiophene (B33073) ring at the 3-position is known to have a profound impact on the electronic structure of the resulting polymers, making derivatives of 5-Fluoro-3-thiophenemethanol highly promising for organic semiconducting applications.
This compound can be envisioned as a versatile precursor for a variety of polythiophene derivatives. The primary synthetic challenge lies in the conversion of the inert hydroxymethyl group into a reactive moiety suitable for polymerization. Standard organic transformations can be employed to convert the alcohol into a halide (e.g., bromomethyl or chloromethyl) or a sulfonate ester. These functionalized monomers can then be polymerized via established methods such as Grignard metathesis (GRIM) polymerization, Stille coupling, or direct arylation polycondensation (DArP) to yield well-defined, regioregular poly(5-fluoro-3-thiophenemethylene)-based polymers.
The fluorine atom at the 3-position exerts a strong electron-withdrawing effect, which has been shown to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the polymer backbone. This systematic tuning of the frontier molecular orbital energies is critical for optimizing the performance of optoelectronic devices by improving charge injection/extraction and enhancing the open-circuit voltage in photovoltaic applications.
In the realm of OLEDs and PLEDs, the precise control over the electronic properties of the emissive and charge-transport layers is paramount for achieving high efficiency and stability. Polythiophenes derived from this compound could serve as either the emissive layer or as hole-transporting materials. The lowered HOMO level resulting from fluorination can lead to a better energy level alignment with the anode, facilitating efficient hole injection.
Furthermore, the introduction of fluorine can influence the intermolecular packing and morphology of the polymer films. This can lead to enhanced charge carrier mobility and improved device performance. The methylene (B1212753) linker between the thiophene ring and any potential side chains (introduced via the methanol (B129727) group) offers steric relief, which can be tailored to control the aggregation properties of the polymer, thereby influencing the emission color and quantum efficiency.
The application of fluorinated polythiophenes in organic photovoltaics has been a subject of intense research. The systematic depression of the HOMO energy level by fluorine substitution directly translates to an increase in the open-circuit voltage (Voc) of the solar cell, a key parameter for achieving high power conversion efficiencies (PCE). dongguk.edu Polymers derived from this compound would be expected to exhibit this beneficial characteristic.
Moreover, fluorination can enhance the planarity of the polymer backbone, leading to improved intermolecular π-π stacking and higher hole mobilities. dongguk.edu This is crucial for efficient charge transport and collection at the electrodes. The interplay between the electron-withdrawing nature of fluorine and the potential for side-chain engineering via the methanol group allows for a multi-pronged approach to optimizing the performance of OPV devices.
| Property | Effect of Fluorination on Polythiophene Derivatives |
| HOMO Energy Level | Lowered, leading to higher Voc in OPVs |
| LUMO Energy Level | Lowered, affecting electron affinity |
| Bandgap | Generally widened |
| Molecular Packing | Can be enhanced, leading to improved charge mobility |
| Solubility | Can be tuned by side-chain modification |
Functionalized Materials for Sensors and Molecular Electronics
The unique combination of a fluorinated thiophene core and a reactive hydroxyl group makes this compound an attractive platform for the development of functionalized materials for sensor applications. The hydroxyl group can be used to anchor the thiophene moiety onto surfaces or to attach specific recognition elements for the detection of various analytes.
Thiophene-based fluorescent sensors have demonstrated efficacy in detecting ions such as fluoride (B91410) and cyanide. x-mol.net The sensing mechanism often involves hydrogen bonding interactions with the analyte. x-mol.net The fluorine atom in derivatives of this compound could potentially participate in or influence these interactions. Furthermore, the electronic properties of the polythiophene backbone are sensitive to the surrounding environment, making them suitable for chemosensors where binding events can be transduced into a measurable optical or electrical signal. For instance, interactions with analytes can induce changes in the fluorescence or conductivity of the material. researchgate.neturi.edu
Non-Linear Optical (NLO) Materials Development
Conjugated polymers, including polythiophenes, are known to exhibit significant third-order non-linear optical (NLO) properties due to their extended π-electron systems. umons.ac.be These properties are crucial for applications in optical switching, data storage, and frequency conversion. The NLO response of a material is highly dependent on its molecular structure, including the nature of the repeating units and any substituents.
| Parameter | Influence of Fluorination |
| Molecular Hyperpolarizability | Potentially enhanced due to increased π-electron polarization |
| Thermal Stability | Generally improved |
| Photochemical Stability | Can be influenced by the degree and position of fluorination |
Precursors for Advanced Polymer Architectures
The methanol functionality of this compound serves as a versatile handle for the synthesis of more complex and advanced polymer architectures. Beyond simple linear polymers, this precursor can be used to create graft copolymers, star-shaped polymers, and polymer brushes.
For example, the hydroxyl group could be used to initiate the polymerization of other monomers, leading to the formation of a polythiophene backbone with well-defined side chains. These side chains can be tailored to impart specific properties, such as solubility in different solvents, biocompatibility, or self-assembly behavior. This level of architectural control is essential for the development of next-generation materials for a wide range of applications, from drug delivery to nanoelectronics.
Future Research Directions and Emerging Perspectives for 5 Fluoro 3 Thiophenemethanol
Exploration of Novel Synthetic Pathways for Scalable Production
The availability of 5-Fluoro-3-thiophenemethanol in significant quantities is a prerequisite for its widespread investigation and application. While general methods for the synthesis of fluorinated thiophenes exist, developing scalable and cost-effective routes specifically for this isomer is a critical research objective. acs.orgthieme-connect.comdntb.gov.ua Future research will likely focus on optimizing existing multi-step syntheses and exploring more direct, one-pot methodologies. Key areas of investigation could include:
Late-stage Fluorination: Developing regioselective fluorination techniques that can be applied to readily available 3-thiophenemethanol (B153581) derivatives. This could involve the use of modern electrophilic fluorinating agents.
Flow Chemistry: Implementing continuous flow processes to enhance reaction efficiency, safety, and scalability. nuvisan.com Flow chemistry offers precise control over reaction parameters, which is particularly advantageous for potentially hazardous reactions.
Biocatalysis: Investigating the use of enzymes for the selective synthesis of this compound or its precursors, offering a greener and more sustainable manufacturing approach.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Multi-step Synthesis from Fluorinated Precursors | Well-established reaction pathways. | Potentially low overall yield; costly starting materials. |
| Late-stage Regioselective Fluorination | Utilizes more accessible starting materials. | Achieving high regioselectivity can be difficult. |
| Continuous Flow Synthesis | Improved safety, scalability, and process control. nuvisan.com | Requires specialized equipment and process optimization. |
| Biocatalytic Routes | Environmentally friendly; high selectivity. | Enzyme discovery and optimization can be time-consuming. |
This table is generated based on established principles in chemical synthesis and process development.
Designing New Materials with Tailored Electronic and Optical Properties
The electronic properties of thiophene-based materials are highly tunable through chemical modification. ubc.caubc.capku.edu.cn The introduction of a fluorine atom at the 5-position of 3-thiophenemethanol is expected to significantly influence its electronic and optical characteristics. Future research will be directed towards understanding and exploiting these effects to create novel materials for electronic applications.
The electron-withdrawing nature of fluorine is anticipated to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the thiophene (B33073) ring. researchgate.net This can enhance the material's stability and influence its charge-transport properties. The hydroxymethyl group, on the other hand, provides a reactive handle for polymerization or further functionalization.
Key research directions include:
Conjugated Polymers: Polymerization of this compound to create novel polythiophenes. The fluorine substituent could lead to polymers with improved oxidative stability and distinct electronic properties compared to their non-fluorinated analogs.
Small Molecule Semiconductors: Using this compound as a building block for the synthesis of small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Nonlinear Optical Materials: Investigating the second-order nonlinear optical (NLO) properties of donor-acceptor molecules derived from this compound. Thiophene-based systems have shown promise in this area. rsc.org
The projected electronic properties of polymers derived from this compound are summarized in Table 2.
| Property | Expected Influence of this compound | Potential Application |
| Band Gap | Tunable through copolymerization and functionalization. | Organic photovoltaics, organic light-emitting diodes (OLEDs). |
| HOMO/LUMO Levels | Lowered energy levels due to the fluorine atom, potentially improving air stability. | Organic field-effect transistors, hole transport layers. |
| Solubility and Processability | The hydroxymethyl group can be modified to improve solubility. | Printable and flexible electronics. |
This table is based on established principles of polymer chemistry and materials science.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, such as perovskites, offer a promising platform for next-generation optoelectronic devices. acs.orgiist.ac.insemanticscholar.orgosti.govmdpi.com The hydroxymethyl group of this compound provides a convenient anchor point for integration into these hybrid structures.
Future research could explore:
Perovskite Solar Cells: Incorporating this compound-derived ligands as passivating agents or as components of the organic cation in 2D or 3D perovskite structures. The fluorinated thiophene moiety could enhance the stability and charge transport properties of the perovskite material.
Hybrid Light-Emitting Diodes (LEDs): Designing hybrid materials where the this compound unit acts as an emissive component or a charge-transporting ligand.
Sensors: Developing hybrid materials incorporating this compound for the detection of specific analytes, where the interaction with the analyte modulates the electronic or optical properties of the material.
Advanced Computational Design of this compound-Based Systems
Computational modeling is an indispensable tool in modern materials science for predicting the properties of new materials and guiding synthetic efforts. uni-ulm.deresearchgate.net Advanced computational studies will be crucial in exploring the potential of this compound.
Future computational work will likely involve:
Density Functional Theory (DFT) Calculations: To predict the geometric and electronic structures, HOMO/LUMO energy levels, and optical absorption spectra of monomers, oligomers, and polymers based on this compound. researchgate.net
Molecular Dynamics (MD) Simulations: To investigate the self-assembly behavior and morphology of materials derived from this compound in the solid state or in solution. acs.orgnih.gov
Quantum Chemistry Calculations: To model charge transport properties and predict the performance of electronic devices incorporating these new materials.
Potential in Supramolecular Assembly for Advanced Functional Materials
Supramolecular assembly, driven by non-covalent interactions, offers a powerful bottom-up approach to creating highly ordered and functional materials. nih.govuh.edu The hydroxymethyl group of this compound is capable of forming hydrogen bonds, which can be exploited to direct the self-assembly of molecules into well-defined nanostructures.
Emerging research perspectives in this area include:
Self-Assembled Monolayers (SAMs): Forming ordered monolayers on various substrates, which could find applications in molecular electronics and sensing.
Hydrogen-Bonded Networks: Creating extended one-, two-, or three-dimensional networks with tailored electronic and photophysical properties.
Liquid Crystals: Designing liquid crystalline materials based on this compound derivatives, where the molecular ordering can be controlled by temperature or electric fields.
The ability of this compound to participate in various non-covalent interactions is highlighted in Table 3.
| Interaction Type | Structural Motif | Potential Application |
| Hydrogen Bonding | -OH group | Directing self-assembly, creating ordered networks. |
| π-π Stacking | Thiophene ring | Enhancing charge transport in organic electronics. |
| Fluorine-involved Interactions | C-F bond | Fine-tuning molecular packing and electronic properties. |
This table is based on fundamental principles of supramolecular chemistry.
Q & A
Q. What are the recommended synthetic routes for 5-Fluoro-3-thiophenemethanol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalizing the thiophene ring with fluorine and a hydroxymethyl group. A two-step approach is common:
Fluorination : Electrophilic fluorination using reagents like Selectfluor™ under anhydrous conditions (e.g., acetonitrile, 0–5°C, 12–24 hours).
Hydroxymethylation : Grignard or organometallic reactions (e.g., LiAlH₄ reduction of a carbonyl intermediate) in THF at low temperatures (−78°C).
Optimization requires monitoring by <sup>19</sup>F NMR to track fluorination efficiency and GC-MS to identify side products. Adjusting stoichiometry (e.g., 1.2 equivalents of fluorinating agent) and reaction time can improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Purity : HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) and melting point analysis.
- Structural Confirmation :
Q. What safety protocols are critical when handling this compound given limited toxicological data?
Methodological Answer: Assume acute toxicity due to structural analogs (e.g., thiophene derivatives with fluorinated alcohols). Implement:
- Engineering Controls : Fume hoods for synthesis/purification.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal, as per institutional guidelines.
Refer to hazard assessments of structurally similar compounds (e.g., thiophene fentanyl derivatives) for risk extrapolation .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced stability?
Methodological Answer: Use density functional theory (DFT) to:
Calculate bond dissociation energies (BDEs) of C-F and C-O bonds to predict hydrolytic/oxidative stability.
Simulate intermolecular interactions (e.g., hydrogen bonding) affecting crystallization behavior.
Software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) is recommended. Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) .
Q. How should researchers resolve contradictions in reported reactivity data for this compound?
Methodological Answer: Contradictions (e.g., divergent regioselectivity in derivatization) may arise from:
- Impurity Effects : Trace metals (e.g., Fe³⁺) in solvents/reagents can alter reaction pathways. Conduct ICP-MS analysis of reagents.
- Solvent Polarity : Test reactions in varying solvents (DMSO vs. THF) to assess polarity-dependent mechanisms.
- Replication : Cross-validate findings using independent synthetic routes (e.g., Suzuki coupling vs. direct fluorination) .
Q. What strategies enable selective functionalization of this compound for targeted applications?
Methodological Answer: Leverage the hydroxyl group and fluorine’s electronic effects:
- Protection/Deprotection : Use TBSCl to protect the hydroxyl group, enabling thiophene ring functionalization (e.g., bromination at C-2).
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Heck or Sonogashira) for C-C bond formation. Monitor selectivity via <sup>19</sup>F NMR to detect unwanted defluorination .
Q. How can researchers design experiments to probe the metabolic pathways of this compound?
Methodological Answer:
- In Vitro Studies : Incubate with liver microsomes (human/rat) and NADPH cofactor. Analyze metabolites via LC-HRMS.
- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₂OH group) to track hydroxylation/oxidation sites.
- Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes .
Q. What analytical approaches are suitable for detecting trace impurities in this compound batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
